Systemic Toxicity Reduction: RB-6145 vs. RSU-1069 MTD Comparison in C3H/He Mice
RB-6145 demonstrates substantially reduced systemic toxicity compared to its parent aziridine RSU-1069 in murine models, enabling higher achievable doses for radiosensitization studies. The maximum tolerated dose (MTD) of RB-6145 following intraperitoneal (ip) administration in C3H/He mice is 350 mg/kg (0.94 mmol/kg), compared to only 80 mg/kg (0.38 mmol/kg) for RSU-1069—a 4.4-fold increase by mass and 2.5-fold increase on a molar basis [1]. Following oral (po) administration, the MTD for RB-6145 reaches 1 g/kg (2.67 mmol/kg) versus 320 mg/kg (1.5 mmol/kg) for RSU-1069, representing a 3.1-fold mass-based improvement and 1.8-fold molar improvement [2]. This toxicity differential is directly attributed to the prodrug design wherein RB-6145's bromoethylamino moiety requires cyclization to form the active alkylating aziridine, resulting in controlled, attenuated exposure to the cytotoxic RSU-1069 species.
| Evidence Dimension | Maximum Tolerated Dose (MTD) - Systemic Toxicity |
|---|---|
| Target Compound Data | ip: 350 mg/kg (0.94 mmol/kg); po: 1000 mg/kg (2.67 mmol/kg) |
| Comparator Or Baseline | RSU-1069: ip: 80 mg/kg (0.38 mmol/kg); po: 320 mg/kg (1.5 mmol/kg) |
| Quantified Difference | ip: 4.4-fold (mass) / 2.5-fold (molar); po: 3.1-fold (mass) / 1.8-fold (molar) higher MTD for RB-6145 |
| Conditions | C3H/He mice; single-dose administration; toxicity assessed by lethality and weight loss |
Why This Matters
Higher MTD translates to a wider experimental dosing window, reducing the risk of dose-limiting toxicity in preclinical studies and enabling more robust radiosensitization protocols.
- [1] Cole S, Stratford IJ, Adams GE. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice. Int J Radiat Oncol Biol Phys. 1991 Jul;21(2):387-95. doi:10.1016/0360-3016(91)90787-5. View Source
- [2] Cole S, Stratford IJ, Adams GE. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice. Int J Radiat Oncol Biol Phys. 1991 Jul;21(2):387-95. View Source
